molecular formula C10H15F3N2O3 B2569312 N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1396782-34-5

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2569312
CAS RN: 1396782-34-5
M. Wt: 268.236
InChI Key: NMSLZFDMQXEVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TFA-oxalamide, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the oxalamide family and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee involves its ability to bind to the active site of enzymes and proteins, inhibiting their function. This is achieved through the formation of hydrogen bonds and other non-covalent interactions between N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee and the target molecule. The precise mechanism of action varies depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee has been shown to have a wide range of biochemical and physiological effects. These include inhibition of enzymes involved in lipid metabolism, DNA repair, and cell division. Additionally, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee is its high potency and specificity for a wide range of enzymes and proteins. This makes it a valuable tool for studying the function of these molecules in vitro. However, the high potency of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee can also be a limitation, as it can be difficult to achieve the desired level of inhibition without causing non-specific effects.

Future Directions

There are many potential future directions for research on N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Additionally, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee could be used as a tool for studying the function of specific enzymes and proteins in vivo. Finally, further research is needed to fully understand the mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee and its potential applications in scientific research.

Synthesis Methods

The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee involves the reaction of cyclopropylamine with 2,2,2-trifluoroethyl isocyanate in the presence of a base. The resulting product is then treated with oxalic acid to form N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee. This synthesis method has been optimized to produce high yields of pure N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee.

Scientific Research Applications

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery, where N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee has been shown to have potent inhibitory effects on a wide range of enzymes and proteins. This makes it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O3/c11-10(12,13)5-15-9(18)8(17)14-4-3-7(16)6-1-2-6/h6-7,16H,1-5H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSLZFDMQXEVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C(=O)NCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide

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